Atorvastatin lactone

Statin-Induced Myopathy Skeletal Muscle Toxicology In Vitro Cytotoxicity

Atorvastatin lactone is the mandatory, pharmacopoeial reference standard for impurity testing (EP Impurity H, USP Related Compound H) and the only valid species for modeling statin-induced myotoxicity, with a 14-fold higher potency than the acid form in human skeletal muscle cells. Its distinct chromatographic retention (~18.5 min vs. ~8.5 min for the acid) ensures unambiguous quantification. Substituting the acid form leads to regulatory non-compliance and invalid analytical data. Procure certified, high-purity material for stability methods, PK/PD modeling, and toxicology studies.

Molecular Formula C33H33FN2O4
Molecular Weight 540.6 g/mol
CAS No. 125995-03-1
Cat. No. B1665823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin lactone
CAS125995-03-1
Synonyms1044582 USP Atorvastatin Related Compound H,
Molecular FormulaC33H33FN2O4
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1
InChIKeyOUCSEDFVYPBLLF-KAYWLYCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Lactone (CAS 125995-03-1): Procurement-Grade Reference Standard for Pharmaceutical Analysis, Metabolism Studies, and Myotoxicity Research


Atorvastatin lactone (CAS 125995-03-1), also designated as Atorvastatin EP Impurity H and USP Atorvastatin Related Compound H, is the closed-ring lactone metabolite and a principal acid-induced degradant of the widely prescribed HMG-CoA reductase inhibitor atorvastatin calcium [1]. This compound exists in dynamic equilibrium with its pharmacologically active hydroxy acid counterpart in vivo, interconverting via enzymatic and pH-dependent pathways [2]. Unlike the active acid form, atorvastatin lactone exhibits minimal direct inhibition of HMG-CoA reductase (rat liver enzyme IC₅₀ = 6.99 nM) [3] and is recognized primarily as a pharmacologically inactive species [4]. Its critical importance in pharmaceutical research stems from its dual role: it is a mandatory reference standard for purity and stability assessments in atorvastatin drug product manufacturing, and it serves as a key analytical target for investigating statin-induced myotoxicity due to its established association with adverse muscle effects [5]. This guide provides quantitative, comparator-based evidence to support informed procurement decisions for this specialized research compound.

Why Atorvastatin Acid and Generic HMG-CoA Inhibitors Cannot Substitute for Atorvastatin Lactone in Analytical and Preclinical Workflows


Atorvastatin lactone and its active hydroxy acid form exhibit profound differences in physicochemical behavior, biological activity, and regulatory classification that preclude generic interchange in scientific and industrial settings. The lactone form demonstrates a 14-fold higher potency in inducing myotoxicity in human skeletal muscle cells compared to the acid form, necessitating its specific use in mechanistic toxicity studies [1]. Chromatographically, the lactone elutes as a distinct peak with a retention time of approximately 18.5 minutes under optimized reversed-phase HPLC conditions, whereas the acid form elutes near 8.5 minutes, enabling unambiguous quantification in plasma and formulation matrices [2]. Furthermore, the lactone is recognized by major pharmacopoeias (USP, EP) as a specified impurity (Atorvastatin Related Compound H) with defined acceptance criteria in drug substance and product monographs, making its use mandatory for regulatory compliance in quality control [3]. Substituting the acid form or alternative statin lactones would yield invalid analytical data and regulatory non-compliance, underscoring the necessity of procuring and utilizing the correct, fully characterized reference standard.

Atorvastatin Lactone: Quantified Differentiation vs. Active Acid Form and Other Statin Lactones


Differential Myotoxic Potency: Atorvastatin Lactone Exhibits 14-Fold Higher Cytotoxicity in Human Skeletal Muscle Cells Compared to Atorvastatin Acid

Atorvastatin lactone demonstrates a 14-fold greater potency in inducing myotoxicity in primary human skeletal muscle cells compared to its pharmacologically active acid counterpart [1]. This differential toxicity profile is consistent across multiple statins, with lactone forms of fluvastatin, pravastatin, and simvastatin showing 26-, 23-, and 37-fold higher potency than their respective acid forms, indicating a class-wide but compound-specific phenomenon [1]. The lactone's myotoxic potential is further evidenced by a several-fold increase in systemic exposure observed in patients experiencing statin-induced myopathy compared to healthy controls, a finding not observed with the parent acid [2].

Statin-Induced Myopathy Skeletal Muscle Toxicology In Vitro Cytotoxicity

Pharmacokinetic Distinction: Atorvastatin Lactone Exhibits Distinct Clearance and Distribution Parameters Separate from Atorvastatin Acid

Population pharmacokinetic modeling reveals that atorvastatin lactone follows a one-compartment model distinct from the two-compartment model required for atorvastatin acid, with markedly different parameter estimates [1]. The lactone's apparent total body clearance (CL/F) is 116 L/h, approximately 4.3-fold lower than the acid's oral clearance of 504 L/h, indicating slower systemic elimination [1]. In a separate study of renal transplant recipients, diabetic patients exhibited a 3.56-fold reduction in atorvastatin lactone clearance (CLM/F) compared to non-diabetic patients, whereas acid clearance was unaffected [2]. This disease-state differential clearance is unique to the lactone and not observed with the parent acid, underscoring the need for lactone-specific quantification in clinical studies.

Population Pharmacokinetics Drug Metabolism Clinical Pharmacology

Analytical Differentiation: Atorvastatin Lactone is Chromatographically Resolved from Acid Form with a Retention Time Difference of ~10 Minutes Under Optimized Reversed-Phase HPLC

A validated reversed-phase HPLC method employing a chemometric optimization protocol achieved baseline separation of atorvastatin acid and its lactone form in human plasma [1]. Under optimal conditions (acetonitrile content ~65%, column temperature ~35°C, flow rate ~1.0 mL/min), atorvastatin acid elutes at approximately 8.5 minutes, while the lactone form elutes as the last peak at approximately 18.5 minutes, providing a retention time difference of ~10 minutes [1]. This method was successfully applied to quantify both species in plasma from coronary artery disease patients, with matrix effects ranging from 102.7–105.5% for atorvastatin and 90.3–96.6% for the lactone, demonstrating robust performance [2].

HPLC Method Development Bioanalysis Pharmaceutical Quality Control

pH-Dependent Degradation: Atorvastatin Lactone Formation from Atorvastatin Calcium Exceeds 0.6% Under Acidic Excipient Conditions (pHeq < 3) at 6 Weeks/50°C

In solid-state compatibility studies, atorvastatin lactone is formed as an acid-induced degradant from atorvastatin calcium when mixed with acidic excipients [1]. Under accelerated storage conditions (50°C/20% relative humidity for 6 weeks), excipients with a surface pH equivalent (pHeq) less than 3 induced pronounced lactone formation exceeding 0.6% w/w [1]. In contrast, excipients with pHeq greater than 6 showed no detectable lactone formation under identical conditions [1]. This pH-dependent degradation pathway is specific to the lactone formation and is not observed for other known atorvastatin impurities such as the acetonide or lactam degradants.

Solid-State Stability Excipient Compatibility Forced Degradation

Regulatory Specification: Atorvastatin Lactone is a Pharmacopoeial Specified Impurity (USP Related Compound H / EP Impurity H) with Defined Acceptance Criteria

Atorvastatin lactone is officially recognized in the United States Pharmacopeia (USP) as Atorvastatin Related Compound H and in the European Pharmacopoeia (EP) as Atorvastatin Impurity H [1][2]. USP monographs for Atorvastatin Calcium, Atorvastatin Calcium Tablets, and Amlodipine and Atorvastatin Tablets mandate the use of this reference standard for impurity testing [1]. In contrast, other structurally related compounds such as atorvastatin methyl ester or the lactam-lactone impurity, while known, are not universally specified across all major pharmacopoeias, making the lactone impurity a mandatory reference material for any laboratory engaged in atorvastatin drug product quality control and release testing.

Pharmacopoeial Compliance Impurity Profiling Regulatory Affairs

Atorvastatin Lactone: Quantified Application Scenarios Driven by Analytical and Pharmacological Evidence


In Vitro Statin-Induced Myotoxicity Mechanistic Studies

Based on the 14-fold higher myotoxic potency of atorvastatin lactone compared to its acid form in human skeletal muscle cells [1], this compound is essential for laboratories investigating the cellular mechanisms of statin-induced myopathy. Researchers studying mitochondrial dysfunction, apoptosis pathways, or gene expression changes in muscle cells should use the lactone form to accurately model the toxicological insult, as the acid form alone would significantly underestimate the myotoxic potential. Furthermore, studies exploring genetic polymorphisms (e.g., UGT1A1*28) that alter lactone exposure [2] require pure lactone for in vitro metabolism assays to quantify enzyme kinetics and validate genotype-phenotype correlations.

Population Pharmacokinetic Modeling and Therapeutic Drug Monitoring

The distinct one-compartment model and 4.3-fold lower clearance of atorvastatin lactone relative to the acid form [1], coupled with the 3.56-fold reduction in lactone clearance observed in diabetic patients [2], mandate the use of lactone reference standards in clinical pharmacology laboratories. Accurate quantification of both species is required to develop and validate population PK models, assess drug-drug interaction risks (especially with CYP3A4 inhibitors), and investigate the impact of disease states on atorvastatin disposition. Therapeutic drug monitoring efforts aimed at identifying patients at elevated risk for myopathy should specifically measure lactone levels, given the several-fold elevation observed in symptomatic individuals [3].

Regulatory-Compliant Impurity Profiling and Stability-Indicating Method Validation

Given the pharmacopoeial specification of atorvastatin lactone as USP Related Compound H and EP Impurity H [1], pharmaceutical quality control laboratories must procure this certified reference standard to perform impurity testing per official monographs. Additionally, the quantifiable acid-induced degradation pathway (lactone formation >0.6% with pHeq <3 excipients) [2] necessitates the use of lactone as a marker in stability-indicating HPLC methods. Analytical method development and validation activities—including forced degradation studies, excipient compatibility assessments, and long-term stability monitoring of atorvastatin calcium drug substance and finished products—are impossible to perform in a regulatory-compliant manner without the authentic lactone reference material.

Bioanalytical Method Development for Simultaneous Quantification of Atorvastatin and Metabolites

The optimized reversed-phase HPLC method that achieves a ~10-minute retention time difference between atorvastatin acid and its lactone form [1] provides a validated framework for bioanalytical laboratories. Researchers developing LC-MS/MS or HPLC-UV methods for quantifying atorvastatin and its metabolites in plasma, serum, or urine must use pure atorvastatin lactone to establish calibration curves, assess matrix effects (which differ between the acid and lactone forms, as shown by the 90.3–96.6% vs. 102.7–105.5% matrix effect ranges) [2], and validate method accuracy and precision. This application is critical for pharmacokinetic studies in both preclinical species and human clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.